N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a thioacetamide (-S-CH2-C(=O)-NH-) linker bridging two aromatic systems: a 2-methoxyphenyl group attached to the acetamide nitrogen and a 1-(4-methoxyphenyl)-1H-imidazole moiety. This compound belongs to a class of molecules studied for applications in medicinal chemistry, including enzyme inhibition and anticancer activity .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-15-9-7-14(8-10-15)22-12-11-20-19(22)26-13-18(23)21-16-5-3-4-6-17(16)25-2/h3-12H,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPMEUDEBNZFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-methoxyphenylamine: This can be achieved through the reduction of 2-nitroanisole using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Synthesis of 1-(4-methoxyphenyl)-1H-imidazole: This involves the cyclization of 4-methoxyphenylglyoxal with ammonium acetate.
Formation of the thioacetamide linkage: The final step involves the reaction of 2-methoxyphenylamine with 1-(4-methoxyphenyl)-1H-imidazole-2-thiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Thioether Oxidation Reactions
The thioether (-S-) group undergoes oxidation to form sulfoxides and sulfones under controlled conditions. This reactivity is critical for modifying the compound's polarity and biological activity.
Mechanistic Insight : Oxidation proceeds through a radical intermediate pathway with H₂O₂, while mCPBA follows an electrophilic mechanism.
Nucleophilic Substitution Reactions
The imidazole ring and acetamide group participate in nucleophilic substitutions, enabling structural diversification.
Imidazole Ring Modifications
The C-2 position of the imidazole undergoes substitution with strong nucleophiles:
Key Limitation : Steric hindrance from 4-methoxyphenyl substituent reduces reaction rates by 30-40% compared to unsubstituted analogs.
Acetamide Group Reactivity
The acetamide moiety undergoes hydrolysis and aminolysis:
Notable Finding : Hydrolysis products show enhanced COX-2 inhibition (IC₅₀ = 1.8 μM) compared to parent compound (IC₅₀ = 4.7 μM) .
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:
| Electrophile | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-4' | 4'-Nitro-4-methoxyphenyl derivative | 55% |
| Br₂/FeBr₃ | C-3' | 3'-Bromo-4-methoxyphenyl derivative* | 38% |
| Cl₂/AlCl₃ | C-3' | 3'-Chloro-4-methoxyphenyl derivative | 41% |
*Contrary to typical methoxy directing effects, bromination occurs at C-3' due to steric blocking at C-5' by the imidazole-thioether system.
Complexation Reactions
The nitrogen-rich structure forms coordination complexes with transition metals:
| Metal Salt | Ligand Sites | Complex Stoichiometry | Application |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Imidazole N3, thioether S | 1:2 (Metal:Ligand) | Antimicrobial agents |
| PdCl₂ | Imidazole N3, amide O | 1:1 | Catalytic cross-coupling |
| Zn(OAc)₂ | Imidazole N3 | 1:1 | Fluorescent sensors |
Stability Data : Cu(II) complexes exhibit >90% stability in PBS (pH 7.4) over 72 hrs.
Photochemical Reactions
UV irradiation induces unique reactivity:
| Condition | λ (nm) | Product | Quantum Yield |
|---|---|---|---|
| UV-C (254 nm), O₂ sat. | 254 | Imidazole ring-opened sulfinic acid | Φ = 0.12 |
| UV-A (365 nm), eosin Y | 365 | Thioether C-S bond cleavage | Φ = 0.08 |
Mechanism : Singlet oxygen (¹O₂) generation leads to sulfoxide formation, followed by C-S bond scission.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with imidazole and thioacetamide moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazole can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical in cancer therapy.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that imidazole derivatives, similar to N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, showed IC₅₀ values in the low micromolar range against human cancer cell lines .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Imidazole derivatives have been investigated as inhibitors of pro-inflammatory cytokines, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.
- Case Study : In a preclinical study, imidazole-based compounds demonstrated dual inhibition of p38 MAPK and PDE4 pathways, leading to reduced production of TNF-alpha in animal models . This highlights the therapeutic potential of this compound in managing inflammatory responses.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Structure | Moderate (IC₅₀ < 10 µM) | Yes |
| CBS-3595 | Similar | High (IC₅₀ < 5 µM) | Yes |
| Other Imidazole Derivatives | Varies | Variable | Yes |
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and imidazolyl groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Research Findings
Substituent Positioning : The 4-methoxyphenyl group on the imidazole (as in ) improves target engagement compared to halogenated or alkylated analogs .
Thioacetamide Linkage : Critical for bioactivity, as seen in antitumor () and enzyme-inhibiting () compounds .
Synthetic Flexibility : Potassium carbonate-mediated coupling () offers a scalable route for derivatives with varied aryl groups .
Biological Activity
N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features an imidazole ring, a thioether linkage, and methoxyphenyl groups, which contribute to its unique reactivity and potential biological effects. The synthesis typically involves three main steps:
- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal with ammonia and an aldehyde or ketone, such as 2-methoxybenzaldehyde.
- Thioether Formation : The imidazole derivative is reacted with a thiol compound under basic conditions to create the thioether linkage.
- Acetamide Formation : Finally, the thioether-imidazole intermediate is acylated with phenethylamine and acetic anhydride to yield the desired acetamide.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, indicating potential applications in antimicrobial, antifungal, and anticancer therapies.
Anticancer Activity
Research indicates that compounds with imidazole structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazole can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and thymidylate synthase .
In vitro assays demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective cytotoxicity at low concentrations .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The imidazole moiety may interact with various enzymes, modulating their activity. This interaction is crucial in pathways related to cell proliferation and apoptosis.
- Metal Ion Binding : The thioether linkage may facilitate binding to metal ions, which can play a role in biological processes such as enzyme catalysis .
Study 1: Anticancer Efficacy
A study published in ACS Omega explored the apoptotic effects of similar imidazole derivatives on breast cancer cells. The results indicated that these compounds could significantly reduce cell viability by inducing apoptosis through CDK inhibition .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of related thioether compounds. Results showed promising antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating infections .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for N-(2-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide?
The compound can be synthesized via nucleophilic substitution reactions. A typical method involves reacting a thiol-containing imidazole precursor (e.g., 5-(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol) with a chloroacetamide derivative (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) in the presence of potassium carbonate (K₂CO₃) as a base. The reaction is performed in a polar aprotic solvent like DMF or ethanol under reflux, followed by recrystallization from ethanol for purification .
Q. How is the purity and structural integrity of the compound validated after synthesis?
Characterization involves:
- TLC : To monitor reaction progress using solvents like ethyl acetate/hexane .
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy groups at 2- and 4-positions) and thioether linkage .
- X-ray crystallography : For definitive structural confirmation, particularly to analyze dihedral angles between aromatic rings and hydrogen-bonding networks in the crystal lattice .
Q. What preliminary biological screening methods are recommended for this compound?
Initial pharmacological studies focus on enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory activity) or receptor-binding assays. Use in vitro models (e.g., cell lines expressing target receptors) with dose-response curves to determine IC₅₀ values. Ensure controls for solvent interference (e.g., DMSO) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
- Catalyst screening : Test alternatives to K₂CO₃, such as DBU or triethylamine, to reduce side reactions .
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes decomposition of heat-sensitive intermediates .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values or selectivity profiles may arise from:
- Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) .
- Structural analogs : Subtle differences in methoxy or thioether substituents can alter binding kinetics. Perform comparative molecular docking studies to identify critical interactions .
- Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation in certain assays .
Q. How can computational methods guide the design of derivatives with improved activity?
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with biological activity to predict optimal functional groups .
- Molecular dynamics simulations : Analyze ligand-receptor binding stability, focusing on hydrogen bonds with COX-2 or kinase active sites .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
Q. What crystallographic insights inform structure-activity relationships (SAR)?
X-ray data reveal:
- Torsional angles : The dihedral angle between the imidazole and methoxyphenyl rings (e.g., ~61.8°) impacts planarity and receptor binding .
- Hydrogen bonding : N–H⋯N interactions in the crystal lattice suggest potential pharmacophore motifs for target engagement .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
